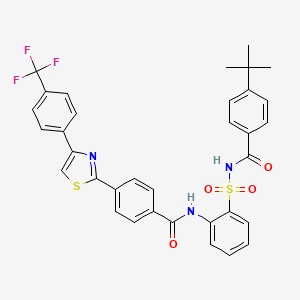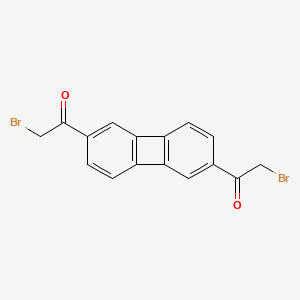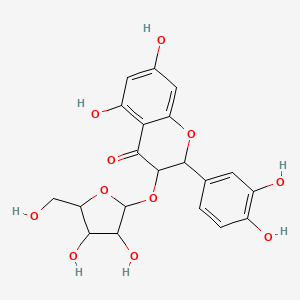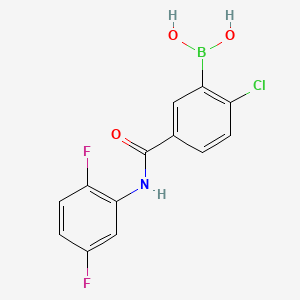
4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including tert-butyl, trifluoromethyl, thiazole, benzamido, and sulfonyl groups, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Formation of thiazole ring: This step involves the reaction of appropriate starting materials under specific conditions to form the thiazole ring.
Introduction of trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling reactions: The intermediate compounds are coupled using reagents like palladium catalysts to form the desired benzamido and sulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar tert-butyl group but different functional groups.
4-(tert-Butyl)-phenyl phenyl ether: Contains a tert-butyl group and phenyl ether linkage.
2-tert-Butyl-4-methoxyphenole: Another compound with a tert-butyl group and methoxyphenol structure.
Uniqueness
4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and thiazole groups, in particular, contribute to its potential as a versatile molecule for various applications.
Eigenschaften
Molekularformel |
C34H28F3N3O4S2 |
|---|---|
Molekulargewicht |
663.7 g/mol |
IUPAC-Name |
N-[2-[(4-tert-butylbenzoyl)sulfamoyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C34H28F3N3O4S2/c1-33(2,3)25-16-14-23(15-17-25)31(42)40-46(43,44)29-7-5-4-6-27(29)38-30(41)22-8-10-24(11-9-22)32-39-28(20-45-32)21-12-18-26(19-13-21)34(35,36)37/h4-20H,1-3H3,(H,38,41)(H,40,42) |
InChI-Schlüssel |
ZXTNKHARCGAAAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838745.png)



![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12838767.png)
![tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12838769.png)


![rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan](/img/structure/B12838789.png)

![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)
![4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838794.png)

